5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Overview
Description
5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C11H14O2S It is a derivative of benzothiophene, which is a sulfur-containing aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid typically involves multi-step reactions starting from simpler organic compounds. One common method involves the hydrogenation of a nitrobenzene derivative followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acidic or basic conditions for cyclization and functional group modifications .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound .
Scientific Research Applications
5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid: This compound lacks the ethyl group at the 5-position, which can affect its reactivity and biological activity.
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid:
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid: The methyl group at the 3-position can influence the compound’s steric and electronic properties
Uniqueness
5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is unique due to the presence of the ethyl group at the 5-position, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its reactivity in chemical reactions, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-2-7-3-4-9-8(5-7)6-10(14-9)11(12)13/h6-7H,2-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTMCDUVHSBKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388194 | |
Record name | 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590355-40-1 | |
Record name | 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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